molecular formula C26H21NO3 B10782915 Ceranib 1

Ceranib 1

Cat. No.: B10782915
M. Wt: 395.4 g/mol
InChI Key: UKIRCTBPEWQEPJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceranib 1 is a small molecule inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. Ceramide is a bioactive lipid that plays a crucial role in regulating cell fate, including apoptosis (programmed cell death) and cell proliferation. By inhibiting ceramidase, this compound increases ceramide levels, which can induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceranib 1 is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the core structure followed by functional group modifications to enhance its inhibitory activity. The synthesis typically involves:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality and purity through rigorous quality control measures .

Mechanism of Action

Ceranib 1 exerts its effects by inhibiting ceramidase, leading to the accumulation of ceramide. This accumulation triggers apoptosis in cancer cells by activating pro-apoptotic signaling pathways. The ceramide/sphingosine-1-phosphate rheostat is a critical regulator of cell fate, with ceramide promoting apoptosis and sphingosine-1-phosphate promoting cell survival and proliferation . By inhibiting ceramidase, this compound shifts the balance towards apoptosis .

Properties

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-4aH-quinolin-2-one

InChI

InChI=1S/C26H21NO3/c1-17-8-14-22-21(16-17)24(19-6-4-3-5-7-19)25(26(29)27-22)23(28)15-11-18-9-12-20(30-2)13-10-18/h3-16,21H,1-2H3/b15-11+

InChI Key

UKIRCTBPEWQEPJ-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC2C(=NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC)C=C1

Canonical SMILES

CC1=CC2C(=NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC)C=C1

Origin of Product

United States

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